6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by a unique pyrazolo-pyrimidine framework. Its molecular formula is , with a molecular weight of approximately 149.16 g/mol. The compound features a methyl group at the 6-position of the pyrazolo ring and an amino group at the 4-position of the pyrimidine moiety, contributing to its chemical reactivity and biological activity. This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including potential anti-inflammatory and anti-cancer properties. The classification of this compound falls under heterocyclic organic compounds, specifically those containing both pyrazole and pyrimidine rings. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their pharmacological properties, particularly as inhibitors of specific enzymes and receptors .
Several synthetic routes have been developed for the preparation of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Common methods include:
The synthesis often involves refluxing starting materials in suitable solvents such as dimethylformamide or ethanol, sometimes under catalytic conditions to enhance yields. For example, one method involves reacting a 4-halo-6-methylpyrimidine with hydrazine hydrate in dioxane under controlled temperatures to yield the target compound .
Key structural data includes:
The compound's structure allows for significant interactions with biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination chemistry .
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits notable reactivity due to its functional groups:
The chemical reactivity is influenced by the electronic properties imparted by the methyl and amino substituents, allowing for versatile derivatization opportunities in synthetic chemistry.
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may inhibit certain kinases or other cellular targets involved in cancer progression. Studies employing molecular docking techniques have suggested potential binding affinities that warrant further investigation into their therapeutic applications .
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) confirm structural integrity and purity during synthesis .
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in various scientific fields:
The ongoing research into its biological properties highlights its potential as a valuable compound in drug discovery efforts within pharmacology and medicinal chemistry domains .
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold serves as a bioisostere of endogenous purines, strategically designed to mimic the adenine moiety of ATP while enhancing target affinity and metabolic stability. This core structure retains the hydrogen-bonding capacity of purines through its N1, C2, and N3 positions (corresponding to adenine’s N9, N3, and N1), enabling critical interactions with kinase hinge regions [1] [6]. Unlike natural purines, however, the pyrazolo[3,4-d]pyrimidine system offers enhanced hydrophobicity and steric versatility via substitutions at the N1, C3, C4, and C6 positions. This allows precise modulation of physicochemical properties—such as introducing methyl groups to improve membrane permeability or aryl moieties to occupy hydrophobic subpockets [9] [10].
The scaffold’s nitrogen atoms at positions 2 and 3 act as hydrogen-bond acceptors, while the 4-amino group serves as a donor-acceptor pair, mirroring ATP’s N6-amino and N1 imidazole interactions. Computational analyses confirm that the 6-methyl group augments binding through van der Waals contacts with conserved kinase residues like Leu768 in EGFR or Val482 in BTK [1] [5]. This targeted molecular mimicry underpins its utility across diverse kinase targets, as summarized below:
Table 1: Hydrogen-Bonding and Hydrophobic Features Compared to Purine
Structural Feature | Purine (Adenine) | Pyrazolo[3,4-d]pyrimidine | Functional Advantage |
---|---|---|---|
Hydrogen-bond acceptors | N1, N3, N7 | N2, N3 | Mimics adenine’s hinge recognition |
Hydrogen-bond donors | N6-NH₂ | 4-NH₂ | Binds backbone carbonyl residues |
Key hydrophobic modification | C8-H | 6-CH₃ | Enhances affinity in hydrophobic regions |
π-Stacking surface | Imidazole ring | Pyrazole ring | Engages gatekeeper residues |
This scaffold’s versatility is demonstrated by its incorporation into inhibitors targeting critical oncokinases:
Table 2: Kinase Inhibitors Featuring the Pyrazolo[3,4-d]pyrimidine Scaffold
Kinase Target | Compound | IC₅₀ | Key Structural Modifications | Biological Effect |
---|---|---|---|---|
EGFR | 12b | 0.016 µM | 4-Anilino, 3-(2,4-dichlorophenyl)hydrazone | Apoptosis induction, cell cycle arrest |
BTK | 6b | 1.2 nM | 3-(3-Phenoxyprop-1-yn-1-yl), 1-substituted | BCR signaling blockade |
JAK3 | 13t | <1 nM | C3-acrylamide for Cys909 engagement | IL-2/IL-15 signaling inhibition |
PKCδ | 1NA-PP1 | Not reported | 1-(tert-Butyl)-3-(1-naphthyl) | AS kinase inhibition |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: